molecular formula C11H13ClN2O5 B11479555 2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide

2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide

Cat. No.: B11479555
M. Wt: 288.68 g/mol
InChI Key: LJFUKZBMGHKXIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide is an organic compound with a complex structure that includes a chloro group, a nitrobenzyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide typically involves multiple steps. One common method starts with the nitration of 3,6-dimethoxybenzyl chloride to introduce the nitro group. This is followed by a substitution reaction with chloroacetamide to form the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can produce various substituted acetamides.

Scientific Research Applications

2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and acetamide groups can interact with biological molecules through hydrogen bonding and hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(3,6-dimethoxyphenyl)acetamide

Uniqueness

2-chloro-N-(3,6-dimethoxy-2-nitrobenzyl)acetamide is unique due to the presence of both nitro and chloro groups, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H13ClN2O5

Molecular Weight

288.68 g/mol

IUPAC Name

2-chloro-N-[(3,6-dimethoxy-2-nitrophenyl)methyl]acetamide

InChI

InChI=1S/C11H13ClN2O5/c1-18-8-3-4-9(19-2)11(14(16)17)7(8)6-13-10(15)5-12/h3-4H,5-6H2,1-2H3,(H,13,15)

InChI Key

LJFUKZBMGHKXIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])CNC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.